5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide
Overview
Description
5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, methoxy groups, and a nitrophenyl-furan moiety, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the bromine and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and methanol (CH3OH) are used under acidic or basic conditions.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of substituted benzamides and methoxy derivatives.
Scientific Research Applications
5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Shares the bromine and methoxy groups but lacks the complex furan and nitrophenyl moieties.
5-Bromo-2-methoxyaniline: Similar structure but with an amino group instead of the benzamide moiety.
2-Bromo-5-methoxy-N,N-dimethylbenzylamine: Contains a dimethylamine group, differing in its functional groups and overall structure.
Uniqueness
5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide is unique due to its combination of bromine, methoxy, nitrophenyl, and furan moieties. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-2-methoxy-N-[(E)-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O6/c1-28-13-4-6-15(17(10-13)24(26)27)19-8-5-14(30-19)11-22-23-20(25)16-9-12(21)3-7-18(16)29-2/h3-11H,1-2H3,(H,23,25)/b22-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSARBYBLJGFTH-SSDVNMTOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=C(C=CC(=C3)Br)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=C(C=CC(=C3)Br)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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